A Comprehensive Technical Guide to Sodium 5,7-dichloroquinolin-8-yl sulfate for Drug Development Professionals
A Comprehensive Technical Guide to Sodium 5,7-dichloroquinolin-8-yl sulfate for Drug Development Professionals
Introduction
Overview of 8-Hydroxyquinoline Derivatives in Pharmacology
The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation for numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic molecule have been extensively investigated and developed as therapeutic agents, demonstrating antibacterial, antifungal, antiprotozoal, and even anticancer properties.[1][2] Their mechanism of action is often attributed to their ability to chelate metal ions, which are crucial for the function of various enzymes in both microbial pathogens and mammalian cells. Halquinol, a mixture of chlorinated 8-hydroxyquinolines, is a prominent example used in veterinary medicine as a growth promoter and for the control of enteric infections.[2]
Introduction to Sodium 5,7-dichloroquinolin-8-yl sulfate: A Key Metabolite and Reference Standard
Sodium 5,7-dichloroquinolin-8-yl sulfate is the sodium salt of the sulfate ester of 5,7-dichloro-8-hydroxyquinoline (Chloroxine). As a major metabolite of the parent drug, it plays a critical role in the pharmacokinetic and toxicological evaluation of 8-hydroxyquinoline-based therapeutics.[3] The addition of a sulfate group significantly increases the water solubility of the parent compound, facilitating its excretion from the body. Consequently, the availability of a high-purity reference standard of this metabolite is essential for its accurate identification and quantification in biological matrices during drug metabolism and pharmacokinetic (DMPK) studies.
Purpose and Scope of the Guide
This technical guide provides a comprehensive overview of Sodium 5,7-dichloroquinolin-8-yl sulfate for researchers, scientists, and drug development professionals. It consolidates critical information on its physicochemical properties, synthesis, role in drug metabolism, analytical methodologies, and applications. The guide is designed to serve as a practical resource, offering field-proven insights and detailed protocols to support research and development activities involving this compound and related 8-hydroxyquinoline derivatives.
Physicochemical Properties
Chemical Identity and Structure
Sodium 5,7-dichloroquinolin-8-yl sulfate is an organic sodium salt. The core structure consists of a quinoline ring system substituted with chlorine atoms at positions 5 and 7, and a sulfate group at position 8.
IUPAC Name: Sodium 5,7-dichloro-8-(oxysulfonyloxy)quinoline[4]
Summary of Physicochemical Data
The key physicochemical properties of Sodium 5,7-dichloroquinolin-8-yl sulfate are summarized in the table below, providing essential data for its handling, formulation, and analysis.
| Property | Value | Reference |
| Molecular Weight | 316.09 g/mol | [4] |
| Molecular Formula | C₉H₄Cl₂NNaO₄S | [3][4] |
| CAS Number | 58698-96-7 | [3][4] |
| Appearance | Yellow Crystalline Solid | [4] |
| Melting Point | 240-245 °C (decomposition) | [4] |
| Solubility | Soluble in DMSO and Water | [4] |
| Parent Compound | 5,7-Dichloro-8-hydroxyquinoline (CAS: 773-76-2) | [3][5][6] |
| Parent MW | 214.05 g/mol | [5][7] |
Solubility and Stability Profile
The sulfate moiety renders the molecule water-soluble, a critical attribute for a drug metabolite that facilitates renal clearance. However, the compound is reported to be unstable in acidic conditions (pH < 7.0), which is a crucial consideration for the development of analytical methods and for its storage.[4] Recommended storage conditions are between 0°C and -20°C to ensure long-term stability.[4]
Synthesis and Manufacturing Considerations
The generation of Sodium 5,7-dichloroquinolin-8-yl sulfate typically involves a two-stage process: the synthesis of the parent compound, 5,7-dichloro-8-hydroxyquinoline, followed by its enzymatic or chemical sulfation.
Synthesis of the Parent Compound: 5,7-dichloro-8-hydroxyquinoline
The industrial synthesis of 5,7-dichloro-8-hydroxyquinoline is achieved through the direct chlorination of 8-hydroxyquinoline. Several methods exist, with a common approach involving the use of chlorine gas in a suitable solvent system.
Caption: Workflow for the synthesis of 5,7-dichloro-8-hydroxyquinoline.
A patented method describes dissolving 8-hydroxy-quinoline in chloroform with a catalytic amount of iodine.[8] Chlorine gas is then introduced over several hours. After the reaction, the mixture is quenched, and the solvent is removed by distillation with water to precipitate the product. The resulting solid is filtered and washed to yield 5,7-dichloro-8-hydroxy-quinoline with high purity.[8]
Sulfation of 5,7-dichloro-8-hydroxyquinoline
In vivo, the conversion of the parent drug to its sulfate conjugate is a Phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes in the liver. For chemical synthesis, this transformation can be achieved using a sulfating agent, such as sulfur trioxide pyridine complex, in an appropriate aprotic solvent. The reaction is typically followed by neutralization with a sodium base (e.g., sodium hydroxide or sodium bicarbonate) to yield the final sodium salt.
Purification and Characterization
Purification of the final product is critical, especially for its use as a reference standard. Recrystallization from a suitable solvent system is a common method. The identity and purity of Sodium 5,7-dichloroquinolin-8-yl sulfate must be confirmed using a suite of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To determine purity. A purity of ≥95% is typical for commercial standards.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
Role in Drug Metabolism and Pharmacokinetics (DMPK)
The Parent Compound: Halquinol and its Components
Halquinol is not a single compound but a mixture obtained from the chlorination of 8-hydroxyquinoline.[2] It primarily contains 5,7-dichloroquinolin-8-ol (the parent of the topic compound), 5-chloroquinolin-8-ol, and a smaller amount of 7-chloroquinolin-8-ol.[2] Understanding the metabolism of each component is crucial for assessing the overall safety and efficacy of Halquinol.
Phase II Metabolism: Sulfation and Glucuronidation of 8-Hydroxyquinolines
Xenobiotics like 5,7-dichloro-8-hydroxyquinoline undergo Phase II metabolism to increase their hydrophilicity and facilitate excretion. The primary pathways for this compound are sulfation and glucuronidation, which occur at the hydroxyl group.
Caption: Metabolic pathways of 5,7-dichloro-8-hydroxyquinoline.
-
Sulfation: Catalyzed by SULT enzymes using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferase (UGT) enzymes using UDP-glucuronic acid (UDPGA) as the glucuronic acid donor, resulting in metabolites like 5,7-Dichloro-8-quinolinol Glucuronide.[9]
Significance as a Reference Standard in Metabolite Identification Studies
The synthesis and certification of Sodium 5,7-dichloroquinolin-8-yl sulfate as a reference standard are paramount for quantitative bioanalysis.[3] It allows for the unambiguous identification of this metabolite in plasma, urine, or tissue samples via techniques like LC-MS/MS and enables the development of validated assays to study the pharmacokinetics of the parent drug.
Analytical Methodologies
Validated analytical methods are essential for quality control and for studying the compound in biological matrices. While specific methods for the sulfate are not widely published, methods for the parent compound, 5,7-dichloroquinolin-8-ol, are well-documented and can be adapted.
Overview of Analytical Techniques
The primary techniques for the analysis of 5,7-dichloro-8-hydroxyquinoline and its derivatives are chromatographic methods due to their high resolving power and sensitivity.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): The methods of choice for quantification, often coupled with UV (PDA) or Mass Spectrometry (MS) detectors.[2][10]
-
Thin-Layer Chromatography (TLC): A simple, cost-effective method for identification and semi-quantitative analysis.[11]
High-Performance Liquid Chromatography (UPLC) Method for Quantification
A validated UPLC-PDA method has been reported for the simultaneous determination and stability testing of 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline.[10] This method can serve as a foundation for analyzing the sulfate metabolite.
5.2.1 Detailed Protocol
Objective: To quantify 5,7-dichloro-8-hydroxyquinoline in a sample.
Instrumentation and Conditions:
-
System: ACQUITY UPLC with a Photodiode Array (PDA) Detector.[10]
-
Column: ACQUITY UPLC BEH C18 (1.7 μm, 2.1 mm × 100 mm).[10]
-
Mobile Phase: Acetonitrile and 0.1% o-phosphoric acid (55:45 v/v).[10]
-
Flow Rate: 0.5 mL/min.[10]
-
Detection Wavelength: 247 nm.[10]
-
Retention Time (5,7-HQ): Approximately 1.6 minutes.[10]
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard of Sodium 5,7-dichloroquinolin-8-yl sulfate (or the parent compound) in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration.
-
Calibration Curve: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the samples.
-
Sample Preparation: Extract the analyte from the matrix (e.g., medicated feed, biological fluid) using an appropriate solvent. The extraction may involve sonication or vortexing, followed by centrifugation and filtration through a 0.45 μm filter.[2][12]
-
Injection: Inject equal volumes of the prepared standards and samples into the UPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Thin-Layer Chromatography (TLC) for Identification
A normal-phase TLC method has been developed for the identification and quantification of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol.
5.3.1 Detailed Protocol
Objective: To identify 5,7-dichloroquinolin-8-ol in a bulk drug powder.
Materials and Conditions:
-
Stationary Phase: Silica gel 60 TLC plates, pre-washed with a disodium EDTA solution.
-
Mobile Phase: Methanol-ethyl acetate-iso-propyl alcohol-ammonia solution [8:20:1:0.6 (v/v/v/v)].
-
Detection: Densitometrically at 247 nm.
Procedure:
-
Standard and Sample Preparation: Prepare stock solutions (e.g., 1 mg/mL) of the reference standard and the test sample in methanol.
-
Spotting: Apply small, defined spots of the standard and sample solutions onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Drying and Visualization: Remove the plate from the chamber, mark the solvent front, and dry it. Visualize the spots under UV light or using a densitometer.
-
Identification: Compare the Retention Factor (Rf) value of the spot in the sample chromatogram with that of the standard.
Method Validation according to ICH Guidelines
Any analytical method intended for regulatory submission must be validated according to International Conference on Harmonisation (ICH) guidelines.[2] This ensures the method is reliable and suitable for its intended purpose.
Caption: Key parameters for analytical method validation per ICH guidelines.
Applications in Research and Drug Development
Use as a Certified Reference Material
The primary application of high-purity Sodium 5,7-dichloroquinolin-8-yl sulfate is as a certified reference material (CRM). It is indispensable for:
-
Metabolite Identification: Confirming the identity of metabolites in in-vitro and in-vivo DMPK studies.
-
Quantitative Bioanalysis: Serving as the calibrant for LC-MS/MS assays to determine the concentration of the metabolite in biological fluids.
-
Quality Control: Used as a standard in the quality control of Halquinol-containing products to identify and quantify related substances.
Importance in Veterinary Pharmaceutical Analysis
Given that Halquinol is widely used in poultry and swine, regulatory agencies require validated methods to monitor its residues and metabolites in animal-derived food products.[2][10] Sodium 5,7-dichloroquinolin-8-yl sulfate is a key analyte in such monitoring programs to ensure food safety and compliance with maximum residue limits (MRLs).
Potential for Formulation Development: The Role of Salt Forms in Enhancing Solubility
The conversion of a parent drug into a salt form is a common and effective strategy in pharmaceutical development to improve physicochemical properties.[13] While Sodium 5,7-dichloroquinolin-8-yl sulfate is a metabolite, its properties exemplify the principles of salt formation. Creating a salt can significantly enhance the solubility and dissolution rate of a poorly soluble parent drug, which can lead to improved bioavailability.[13] The high water solubility of the sulfate salt compared to the parent 5,7-dichloro-8-hydroxyquinoline highlights the dramatic impact this strategy can have, providing a valuable lesson for formulators working with other poorly soluble drug candidates.
Handling, Storage, and Safety
Safety Precautions
Based on the safety data for the parent compound, 5,7-dichloro-8-hydroxyquinoline, appropriate handling procedures should be followed. The parent compound is classified as acutely toxic if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[5][7] Therefore, handling should be performed in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required.
Recommended Storage Conditions
As stated by suppliers, Sodium 5,7-dichloroquinolin-8-yl sulfate should be stored at refrigerated to frozen temperatures (0 to -20 °C).[4] It is also noted to be unstable in acidic solutions (pH < 7.0), so it should be stored in a dry, neutral environment.[4]
Disposal Guidelines
Dispose of the compound and its containers in accordance with local, regional, and national regulations. Waste should not be allowed to enter drains or the environment.
Conclusion
Summary of Key Technical Aspects
Sodium 5,7-dichloroquinolin-8-yl sulfate is a chemically significant compound, primarily serving as a critical reference material in the development and control of 8-hydroxyquinoline-based pharmaceuticals. Its molecular weight of 316.09 g/mol and its inherent water solubility distinguish it from its lipophilic parent drug, 5,7-dichloro-8-hydroxyquinoline.[4] This guide has detailed its physicochemical properties, synthetic routes, and its central role as a Phase II metabolite. Furthermore, robust UPLC and TLC analytical methodologies have been outlined, providing a framework for its quantification and identification.
Future Perspectives
The continued use of Halquinol in veterinary medicine necessitates the ongoing availability of high-quality reference standards like Sodium 5,7-dichloroquinolin-8-yl sulfate for regulatory and safety monitoring. As analytical instrumentation becomes more sensitive, the demand for well-characterized metabolite standards will only increase. Research may also explore the potential biological activity of this metabolite itself, as sulfonamide- and sulfate-containing compounds can possess their own pharmacological profiles.[14] Ultimately, a thorough understanding of this key metabolite is indispensable for any scientist working in the field of quinoline-based drug development.
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